molecular formula C22H15ClFN3O2 B2905844 2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898455-12-4

2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2905844
CAS No.: 898455-12-4
M. Wt: 407.83
InChI Key: OTPBAIOFDABFJC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-6-fluoro-substituted aromatic ring linked via an amide bond to a 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl moiety. The quinazolinone core (a bicyclic structure with nitrogen atoms at positions 1 and 3) is substituted with a methyl group at position 2 and an oxo group at position 3. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors, due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-25-19-11-3-2-8-16(19)22(29)27(13)15-7-4-6-14(12-15)26-21(28)20-17(23)9-5-10-18(20)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBAIOFDABFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Applications
Target Compound Dihydroquinazolinone 2-Chloro-6-fluoro, methyl Kinase inhibition, oncology
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-... () Benzamide Hydroxy-phenylpropan-2-yl, methylpropoxy Peptidomimetic therapeutics
Compound 16 () Quinazoline Cyclopropylamino, trifluoromethyl Kinase inhibition
CAS 923174-47-4 () Pyridazinone 4-Methoxyphenyl CNS disorders (hypothetical)
Diflubenzuron () Urea-linked benzamide 2,6-Difluoro, 4-chlorophenyl Insect growth regulator
Table 2: Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~400 3.5 2 5
Compound 16 () 449.4 4.2 2 6
CAS 923174-47-4 () 401.8 3.1 2 6
Diflubenzuron () 310.7 2.8 2 4

Research Findings and Mechanistic Insights

  • Target Compound vs.
  • Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound likely increases binding affinity compared to non-halogenated analogues, as seen in kinase inhibitors like gefitinib .
  • Metabolic Stability: The methyl group on the quinazolinone may reduce oxidative metabolism compared to methoxy or trifluoromethyl groups in other derivatives .

Biological Activity

The compound 2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClFN3OC_{20}H_{17}ClFN_3O with a molecular weight of approximately 367.82 g/mol. Its structure features a chloro and fluoro substituent on the benzamide moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines. A study on quinazoline derivatives demonstrated that they could inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a potential mechanism for this compound as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Quinazoline AMCF-715
Quinazoline BA54910
2-Chloro CompoundMCF-7TBDTBD

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has been widely studied. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMIC (µg/mL)Reference
Benzamide Derivative AStaphylococcus aureus32
Benzamide Derivative BEscherichia coli64
2-Chloro CompoundTBDTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer cell proliferation and bacterial metabolism. Similar compounds have been shown to inhibit key enzymes or pathways that are crucial for cell survival and replication.

Study on Anticancer Properties

Study on Antimicrobial Efficacy

In another investigation, a series of benzamide derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications in the chemical structure significantly impacted their activity against various bacterial strains, providing insights into how structural changes can enhance efficacy .

Q & A

Q. What are the recommended synthetic routes and critical optimization steps for this compound?

The synthesis typically involves multi-step reactions to construct the quinazolinone core and attach substituents. Key steps include:

  • Core formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Coupling reactions : Amide bond formation between the chlorinated/fluorinated benzoyl chloride and the quinazolinone-phenyl intermediate, using catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by LC-MS .

Optimization Tips :

  • Adjust reaction time and temperature to minimize byproducts (e.g., overalkylation).
  • Use anhydrous solvents to prevent hydrolysis of sensitive intermediates .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ peak) and purity .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .

Q. What preliminary biological screening assays are relevant?

Initial screens focus on target engagement and cytotoxicity:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in synthetic yields?

Contradictions in yield often arise from variable reaction conditions. Systematic approaches include:

  • Design of Experiments (DoE) : Vary factors like solvent polarity (DMF vs. THF), catalyst loading (NaH: 1–2.5 equiv.), and temperature (25–80°C) to identify optimal parameters .
  • Byproduct Analysis : Use LC-MS or HPLC to detect side products (e.g., hydrolyzed intermediates) and adjust protecting groups .

Q. What strategies are used to study the compound’s mechanism of action?

Advanced mechanistic studies require:

  • Binding Affinity Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target interactions .
  • Cellular Pathway Analysis : Western blotting to track downstream protein expression (e.g., apoptosis markers like caspase-3) .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., docking to kinase active sites) using software like AutoDock Vina .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Thermal Degradation : Accelerated aging at 40°C/75% RH for 4 weeks, monitored via HPLC .
  • Photostability : Exposure to UV light (300–400 nm) to detect decomposition products .
  • Solution Stability : Monitor pH-dependent hydrolysis in buffers (pH 2–9) using NMR .

Q. What computational methods validate its pharmacokinetic properties?

Use in silico tools to predict:

  • ADMET Profiles : SwissADME for absorption, distribution, and toxicity parameters .
  • Metabolite Prediction : CypReact or GLORYx to identify potential Phase I/II metabolites .

Q. How to address contradictions in reported bioactivity data?

Discrepancies may stem from assay variability or impurity effects. Mitigation strategies:

  • Replicate Studies : Perform triplicate assays with independent synthetic batches .
  • Orthogonal Assays : Confirm activity using multiple methods (e.g., fluorescence-based and radiometric kinase assays) .
  • Purity Reassessment : Use quantitative NMR (qNMR) to rule out impurity interference .

Q. What safety protocols are critical for handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize reactive byproducts (e.g., chlorinated residues) before disposal .

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